N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
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Description
N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18FN5O3S and its molecular weight is 403.43. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research has demonstrated the potential of fluoro substituted compounds in the development of anticancer agents. A study by Hammam et al. (2005) explored the synthesis of fluoro substituted benzo[b]pyran compounds, leading to derivatives that exhibit anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers. This suggests a promising avenue for the development of novel anticancer therapies leveraging the structural attributes of fluoro substituted molecules (Hammam et al., 2005).
Src Kinase Inhibitory and Anticancer Activities
Fallah-Tafti et al. (2011) synthesized N-benzyl substituted acetamide derivatives, including those with fluorobenzyl groups, to evaluate their Src kinase inhibitory and anticancer activities. These compounds, particularly the 4-fluorobenzylthiazolyl derivative, showed significant inhibition of cell proliferation in various human carcinoma cells, highlighting the therapeutic potential of these derivatives in cancer treatment (Fallah-Tafti et al., 2011).
Radiolabeling for PET Imaging
Dollé et al. (2008) described the synthesis and radiolabeling of fluoro substituted compounds for use in positron emission tomography (PET) imaging. Specifically, the compound DPA-714, featuring a fluorine atom, was synthesized and labeled with fluorine-18, demonstrating its utility in in vivo imaging of the translocator protein (18 kDa), a protein associated with neuroinflammation (Dollé et al., 2008).
Ligand-Protein Interactions
Mary et al. (2020) conducted a study on bioactive benzothiazolinone acetamide analogs, focusing on their spectroscopic properties, quantum mechanical studies, and ligand-protein interactions. The research aimed at understanding the molecular interactions and efficiency of these compounds as photosensitizers in dye-sensitized solar cells (DSSCs), indicating a broad scope of application beyond medicinal chemistry (Mary et al., 2020).
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1,3,7-trimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O3S/c1-10-21-15-14(17(26)24(3)18(27)23(15)2)16(22-10)28-9-13(25)20-8-11-4-6-12(19)7-5-11/h4-7H,8-9H2,1-3H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNXQAIWGIXLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC=C(C=C3)F)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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